2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the isoindolo[2,1-a]quinazolinone core: This can be achieved through a cyclization reaction involving an appropriate quinazoline derivative and an isoindole precursor.
Introduction of the methoxy groups: Methoxylation reactions are performed using methanol and a suitable catalyst.
Acylation: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Attachment of the tetrahydrofuran-2-ylmethyl group: This step involves a nucleophilic substitution reaction where the tetrahydrofuran-2-ylmethyl group is attached to the nitrogen atom of the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.
Medicine: The compound may have pharmacological properties that could be explored for therapeutic applications.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and carbonyl groups may play a role in binding to these targets, while the tetrahydrofuran-2-ylmethyl group may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dimethoxy-5,6-dihydro[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydroxide
- 1,3,11-Trihydroxy-2,9-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium
Uniqueness
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to its combination of functional groups and its potential for diverse chemical reactions. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H25N3O6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H25N3O6/c1-31-18-10-9-16-20(21(18)32-2)24(30)27-17-8-4-3-7-15(17)23(29)26(22(16)27)13-19(28)25-12-14-6-5-11-33-14/h3-4,7-10,14,22H,5-6,11-13H2,1-2H3,(H,25,28) |
InChI Key |
ZXMQUSYWPJYXBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCC5CCCO5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.